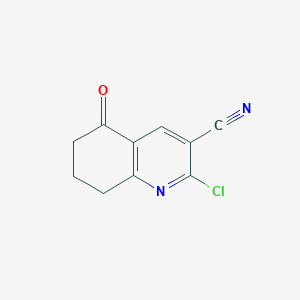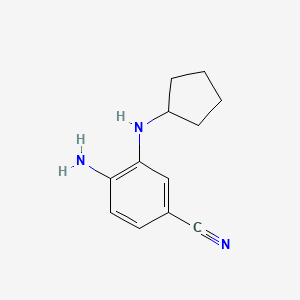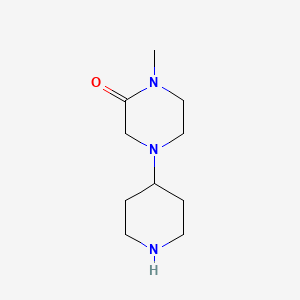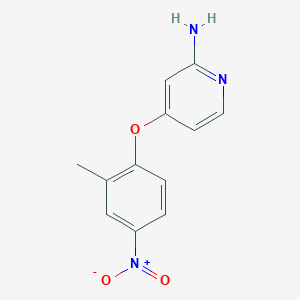
4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine
Descripción general
Descripción
“4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine” is a chemical compound with the molecular formula C12H11N3O3 . It is a pyridinamine derivative with a nitrophenyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of “4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine” involves a reaction with 2-Amino-4-chloropyridine, N-methyl pyrrolidone, and 2-hydroxy-5-nitrotoluene in the presence of diisopropylethylamine . The reaction is carried out under a nitrogen atmosphere at 150°C for 5 days .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine” consists of a pyridinamine core with a nitrophenyl group attached to it . The exact mass of the molecule is 245.08000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine” include a molecular weight of 245.23400 . The exact mass is 245.08000 . The LogP value, which represents the compound’s lipophilicity, is 3.77710 .Aplicaciones Científicas De Investigación
Kinetics and Mechanism in Organic Reactions
A study by Castro et al. (2004) explored the kinetics and mechanisms of pyridinolysis reactions of certain nitrophenyl compounds. While not directly studying 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine, this research is relevant as it provides insights into the behavior of similar compounds in organic reactions, particularly those involving nitrophenyl groups (Castro, Aliaga, & Santos, 2004).
Role in Complex Metal Ligands
Research by Velusamy, Mayilmurugan, and Palaniandavar (2004) investigated iron(III) complexes of monophenolate ligands as models for catechol 1,2-dioxygenases. The study contributes to understanding how ligands similar to 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine interact in metal complexes and their potential applications in mimicking enzymatic activities (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Applications in Polymer Science
A study by Huang et al. (2012) focused on the synthesis of novel fluorescent polyimides containing pyridine moieties. This research is relevant as it provides an example of how compounds structurally related to 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine can be utilized in the development of new materials with specific optical properties, such as fluorescence (Huang et al., 2012).
Use in Synthesis of Polyimides
Research by Yan et al. (2011) involved the synthesis of polyimides using pyridine-containing aromatic diamine, a process potentially similar to applications involving 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine. This study highlights the role of such compounds in synthesizing high-performance materials with desirable thermal and mechanical properties (Yan et al., 2011).
Propiedades
IUPAC Name |
4-(2-methyl-4-nitrophenoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYDAVBBQOEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine | |
CAS RN |
864244-98-4 | |
| Record name | 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

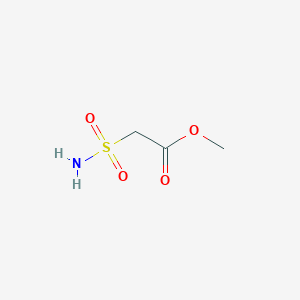
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)
![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)

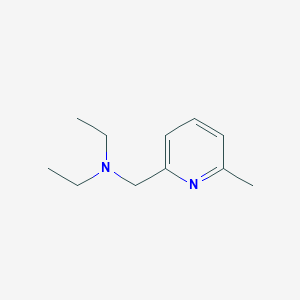

![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)
